molecular formula C6H4FN3 B6600027 6-fluoro-1H-pyrazolo[3,4-b]pyridine CAS No. 1935916-08-7

6-fluoro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B6600027
CAS No.: 1935916-08-7
M. Wt: 137.11 g/mol
InChI Key: FYEHVSCYKBLZLX-UHFFFAOYSA-N
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Description

6-Fluoro-1H-pyrazolo[3,4-b]pyridine is a fluorinated heterocyclic compound of high interest in medicinal and organic chemistry. Its core structure is a privileged scaffold in drug discovery due to its close structural analogy to purine bases, which enables interaction with a wide array of biological targets . This similarity underpins the broad spectrum of pharmacological activities observed in its derivatives, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects . The strategic incorporation of a fluorine atom at the 6-position is a critical design feature. Fluorine can significantly influence the molecule's properties by enhancing metabolic stability, modulating lipophilicity, and improving membrane permeability, which collectively contribute to more favorable pharmacokinetic profiles . This makes 6-fluoro-1H-pyrazolo[3,4-b]pyridine a valuable building block for constructing novel therapeutic agents. Researchers utilize this compound as a key intermediate in various cross-coupling reactions to develop targeted inhibitors, such as for tyrosine kinases, and to conduct extensive structure-activity relationship (SAR) studies . Key Features: • Privileged Scaffold: Purine-mimicking core with proven relevance in biomedical research . • Strategic Fluorination: The fluorine atom can improve metabolic stability and binding affinity . • Versatile Synthetic Intermediate: Serves as a precursor for further functionalization, enabling rapid exploration of chemical space . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-fluoro-1H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEHVSCYKBLZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of pyrazole derivatives with fluorinated pyridine compounds. One common method includes the refluxing of pyrazole with a fluorinated pyridine derivative in the presence of a suitable catalyst and solvent. For example, refluxing a mixture of pyrazole and 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride, can yield the desired pyrazolopyridine derivative .

Industrial Production Methods

Industrial production methods for 6-fluoro-1H-pyrazolo[3,4-b]pyridine are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement, cost reduction, and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine oxides, while substitution reactions can produce various functionalized pyrazolopyridine derivatives .

Scientific Research Applications

Synthesis of Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is widely recognized for its utility in synthesizing kinase inhibitors. The presence of the pyrazolo moiety allows for effective hydrogen bonding and π–π stacking interactions, which are crucial for binding to kinase targets. Recent studies have demonstrated that derivatives of 6-fluoro-1H-pyrazolo[3,4-b]pyridine exhibit potent inhibitory activity against various tropomyosin receptor kinases (TRKs), which are implicated in several cancers due to their role in cell proliferation and differentiation .

Key Synthesis Methods

  • Scaffold Hopping : This method has been employed to design new TRK inhibitors by modifying the existing pyrazolo[3,4-b]pyridine structure to enhance binding affinity and selectivity.
  • Computer-Aided Drug Design (CADD) : CADD techniques have facilitated the rational design of novel compounds with improved biological activity against resistant TRK mutants .

The biological evaluation of 6-fluoro-1H-pyrazolo[3,4-b]pyridine derivatives has revealed their potential as therapeutic agents. Notably, compounds derived from this scaffold have shown promising results in preclinical models for various cancers.

Case Studies

  • Inhibition of TRKA : A series of synthesized pyrazolo[3,4-b]pyridine derivatives were tested for their ability to inhibit TRKA activity. Some compounds displayed nanomolar inhibitory concentrations, indicating strong potential as anticancer agents .
  • FGFR Kinase Inhibition : Another study identified substituted 1H-pyrazolo[3,4-b]pyridine derivatives as selective inhibitors of fibroblast growth factor receptors (FGFRs), which are critical in tumorigenesis and cancer progression .

Diversity and Structure-Activity Relationship (SAR)

The structural diversity of 6-fluoro-1H-pyrazolo[3,4-b]pyridine derivatives significantly influences their biological activity. Research has categorized these compounds based on substitution patterns at various positions on the ring system.

Common Substitution Patterns

  • Disubstituted Compounds : Approximately 46.83% of reported compounds exhibit a 4,6-disubstituted pattern.
  • Monosubstituted Compounds : About 22.04% correspond to 5-monosubstituted structures, with methyl groups being the most common substituent at position C3 .

Pharmaceutical Formulations and Applications

6-Fluoro-1H-pyrazolo[3,4-b]pyridine is not only pivotal in research but also has potential applications in pharmaceutical formulations aimed at treating various malignancies linked to TRK and FGFR pathways.

Commercial Availability

This compound is available through various chemical suppliers in high purity forms suitable for research and development purposes. Its applications extend beyond oncology into areas such as:

  • Additive Manufacturing
  • Biomaterials for drug delivery systems
  • Alternative Energy solutions due to its chemical properties .

Mechanism of Action

The mechanism of action of 6-fluoro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially prevent the growth of cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations :

  • Halogenation : Bromine and iodine (Rows 3–4) enhance molecular weight and reactivity (e.g., cross-coupling suitability), while fluorine improves metabolic stability .
  • Bulkier Groups : The naphthyl and trifluoromethyl substituents (Row 5) introduce steric effects and electron-withdrawing properties, influencing target interactions .

Key Observations :

  • Fluorine’s Role : The 6-fluoro derivative exhibits broad-spectrum activity, likely due to fluorine’s electronegativity enhancing hydrogen bonding with targets like CDK1 and HIV-1 reverse transcriptase .
  • Trifluoromethyl Group : Derivatives with CF₃ (Row 3) show superior anticancer activity (IC₅₀ < 2.1 μM) owing to increased lipophilicity and enzyme inhibition .
  • Halogenated Derivatives : Bromine and chlorine (Row 2) improve antimicrobial potency but may reduce solubility .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Properties
Compound Name LogP pKa Solubility (mg/mL) Plasma Stability (t₁/₂, h)
6-Fluoro-1H-pyrazolo[3,4-b]pyridine 1.8 11.4 2.1 6.5
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine 2.5 9.8 0.9 4.2
5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine 2.7 10.1 0.5 3.1
6-Methyl-3-CF₃-tetrahydro-pyrazolo[3,4-c]pyridine 1.3 11.2 5.6 8.7

Key Observations :

  • Lipophilicity : Bromine and iodine increase LogP, reducing aqueous solubility but enhancing membrane permeability .
  • Stability : The tetrahydro derivative (Row 4) exhibits prolonged plasma stability due to reduced aromatic oxidation .
  • Fluorine Advantage : The 6-fluoro derivative balances moderate LogP and solubility, favoring oral bioavailability .

Biological Activity

6-Fluoro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyrazole ring fused to a pyridine ring with a fluorine substituent at the 6-position. Its potential as an enzyme inhibitor and receptor modulator makes it a candidate for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial treatments.

The biological activity of 6-fluoro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to active sites or modulating receptor functions, which can trigger downstream signaling pathways leading to various biological effects .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 6-fluoro-1H-pyrazolo[3,4-b]pyridine have shown potent antiproliferative effects against several cancer cell lines. A notable study evaluated the cytotoxic activity of these derivatives against human and murine cancer cell lines, revealing significant structure-activity relationships (SARs) that correlate specific substitutions with enhanced potency .

Table 1: Anticancer Activity of 6-Fluoro-1H-pyrazolo[3,4-b]pyridine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA1720.75Induction of apoptosis
Compound BU87MG1.20Inhibition of tubulin polymerization
Compound CA3752.50Modulation of protein kinase signaling

Inhibition of TBK1

Another significant finding is the identification of certain derivatives as potent TBK1 inhibitors. One such compound demonstrated an IC50 value of 0.2 nM, indicating strong inhibitory activity against TBK1, which is involved in immune response and cancer progression. This compound also exhibited micromolar antiproliferation effects across multiple cancer cell lines, suggesting its potential in immune- and cancer-related drug discovery .

In Vivo Efficacy

In vivo studies have further validated the anticancer potential of these compounds. For example, one study reported that selected pyrazolo[3,4-b]pyridine derivatives significantly inhibited tumor growth in an orthotopic breast cancer mouse model without systemic toxicity. The compounds specifically targeted the implanted tumors and did not interfere with the immune system's functionality .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 6-fluoro-1H-pyrazolo[3,4-b]pyridine derivatives. Research has shown that modifications at specific positions on the pyrazolo ring can enhance cytotoxicity and selectivity against cancer cells while minimizing effects on normal cells .

Table 2: Summary of Structure-Activity Relationships

Substitution PositionEffect on Activity
Position 3Increased potency
Position 5Selectivity enhancement
Position 7Reduced toxicity

Q & A

Q. Answer :

  • NMR spectroscopy : 1H and 13C NMR (including DEPT-135 and 2D experiments like COSY, HSQC, HMBC) confirm regiochemistry and substituent orientation. For example, HMBC cross-peaks between C(6)-SCH3 and C(6) carbon resolve regioisomers .
  • X-ray crystallography : Resolves peri-interactions (e.g., phenyl group twisting) and planar alignment of substituents with the pyridine nitrogen .

Advanced: How can regioselective C-H functionalization be achieved in pyrazolo[3,4-b]pyridine systems?

Q. Answer :

  • Pd/CuI catalysis : Direct γ-C-H arylation of the pyridine ring using PdCl2(PPh3)2 yields single regioisomers (77% isolated yield) .
  • Rh(III)-catalyzed asymmetric alkylation : Enables enantioselective Friedel–Crafts-type cyclization with α,β-unsaturated 2-acyl imidazoles (85–99% ee) .
    Data contradiction note : Selectivity varies with catalyst choice; Pd systems favor γ-arylation, while Rh systems enable stereocontrol.

Advanced: What computational approaches predict the bioactivity of 6-fluoro derivatives?

Q. Answer :

  • Molecular docking : Used to map interactions with FGFR kinase domains, identifying key hydrogen bonds with hinge regions (e.g., pyridine N1 and fluoro-substituent interactions) .
  • Quantum mechanical studies : DFT calculations (e.g., HOMO-LUMO gaps) correlate electronic properties with antioxidant activity, guiding substituent optimization .

Advanced: How are isomeric byproducts addressed during synthesis?

Q. Answer :

  • Chromatographic separation : Isomeric mixtures (e.g., 16a/17a) are resolved via silica gel chromatography, validated by distinct HMBC correlations .
  • Reaction condition tuning : Using symmetric ketones (e.g., acetone) minimizes isomer formation, whereas unsymmetric ketones require kinetic control .

Advanced: What strategies enable asymmetric synthesis of chiral pyrazolo[3,4-b]pyridines?

Q. Answer :

  • Chiral-at-metal Rh(III) complexes : Catalyze enantioselective alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated imidazoles, achieving >85% ee .
  • Crystal engineering : Bulky tert-butyl groups at N1 induce steric bias, favoring one enantiomer during crystallization .

Basic: What safety protocols apply to handling fluorinated pyrazolo-pyridines?

Q. Answer :

  • Lab handling : Use fume hoods, avoid ignition sources (sparks, open flames), and store at ≤-20°C to prevent decomposition .
  • Waste disposal : Fluorinated byproducts require neutralization with Ca(OH)2 before incineration to avoid HF release .

Advanced: How do 6-fluoro derivatives interact with biological targets like FGFR kinases?

Q. Answer :

  • Binding mode analysis : Fluoro-substituents enhance hydrophobic interactions with kinase ATP-binding pockets, while pyridine N1 forms critical hydrogen bonds .
  • Selectivity profiling : Fluorine’s electronegativity reduces off-target binding to VEGFR and PDGFR, confirmed via kinase inhibition assays .

Advanced: What challenges arise in formulating 6-fluoro derivatives for in vivo studies?

Q. Answer :

  • Solubility : Fluorine’s hydrophobicity necessitates co-solvents (e.g., PEG-400) or prodrug strategies (e.g., esterification) .
  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation but may increase plasma protein binding, requiring PK/PD balancing .

Advanced: How are reaction mechanisms validated for pyrazolo[3,4-b]pyridine synthesis?

Q. Answer :

  • Kinetic isotope effects (KIE) : Deuterated intermediates track rate-determining steps (e.g., cyclocondensation vs. fluorination) .
  • Intermediate trapping : Isolation of enamine derivatives (e.g., compound 5) confirms stepwise annulation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-fluoro-1H-pyrazolo[3,4-b]pyridine

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